molecular formula C12H13N3OS2 B5773933 N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5773933
M. Wt: 279.4 g/mol
InChI Key: RGKKITQTBCVENU-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a chemical compound involved in various synthetic routes and research studies. It belongs to a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide and its derivatives generally involves multi-step chemical processes. These processes include condensation reactions, which are catalyzed by agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, leading to the formation of various acetamide derivatives. The synthesized compounds are characterized by techniques such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), Carbon-Hydrogen-Nitrogen (CHN) analysis, and Nuclear Magnetic Resonance (1H NMR) spectroscopy (Wang, Li, Dong, & Dong, 2010), (Yu, Hu, Wan, Li, Zheng, & Xu, 2014).

Molecular Structure Analysis

The molecular structure of N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives often features a 'V' shaped conformation, with various intermolecular interactions such as hydrogen bonding and π interactions, contributing to their stability and crystal packing. These structures are elucidated using single-crystal X-ray diffraction techniques (Boechat et al., 2011).

Chemical Reactions and Properties

These compounds participate in several chemical reactions, including amidation, where they serve as building blocks for further synthetic modifications. The reactivity of these molecules often depends on the substitution pattern on the thiadiazole ring and the acetamide group, leading to a series of compounds with varied biological activities.

Physical Properties Analysis

The physical properties such as melting points, solubility, and crystalline structure of these derivatives are determined through standard laboratory methods. These properties are crucial for assessing the compounds' suitability for further applications and formulations (Sakthivel, Joseph, Muthiah, Sethusankar, & Thennarasu, 2007).

properties

IUPAC Name

N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-8-3-5-10(6-4-8)13-11(16)7-17-12-15-14-9(2)18-12/h3-6H,7H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKKITQTBCVENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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